Eliminated Hydrogen-Bond Donor: N-Methyl vs. N-H Indole Pharmacokinetic Profile
A key differentiator is the absence of the indole N-H hydrogen bond donor. While direct comparative solubility data for the N-H analog is unavailable, the measured topological polar surface area (tPSA) for the N-methyl target compound is 22 Ų [1]. The N-H analog, with a donor, would have a higher tPSA, typically associated with lower passive membrane permeability. This structural difference is critical for central nervous system (CNS) drug discovery programs, where N-methylation is a validated strategy to enhance brain penetration by reducing H-bond donor count [2].
| Evidence Dimension | Physicochemical Descriptor (Topological Polar Surface Area) |
|---|---|
| Target Compound Data | 22 Ų (0 H-bond donors) |
| Comparator Or Baseline | N-H Indole Analog (Predicted): >22 Ų (1 H-bond donor, contributing ~20-30 Ų increase) |
| Quantified Difference | tPSA difference of at least +20 Ų; HBD count difference: +1 |
| Conditions | In silico calculated property (XLogP3: 4.1). N-H analog tPSA estimate based on standard fragment contribution models. |
Why This Matters
For procurement related to CNS or cell-permeability-focused projects, the N-methylated variant is mechanistically predicted to exhibit superior passive permeability, making it the preferred choice over the more polar, H-bond donating N-H analog.
- [1] Kuujia.com. (n.d.). Cas no 1644490-68-5 ((2E)-3-(1-methyl-1H-indol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one). Retrieved May 6, 2026, from https://www.kuujia.com/cas-1644490-68-5.html View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. *ACS Chemical Neuroscience*, 1(6), 435–449. View Source
